Uvarimacrophin A
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Overview
Description
Uvarimacrophin A is a natural compound isolated from the roots of the plant Uvaria macrophylla. This compound belongs to a class of polyoxygenated seco-cyclohexenes and has been identified alongside other compounds such as uvamalols A-C . The structure of this compound has been elucidated using spectroscopic methods, making it a subject of interest in natural product chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of Uvarimacrophin A from natural sources involves extraction from the roots of Uvaria macrophylla. The process typically includes solvent extraction followed by chromatographic techniques to purify the compound . Specific synthetic routes for this compound have not been extensively documented, as it is primarily obtained from natural sources.
Industrial Production Methods: Industrial production of this compound is not well-established due to its natural origin and the complexity of its structure. The focus remains on extraction and purification from the plant material rather than synthetic production.
Chemical Reactions Analysis
Types of Reactions: Uvarimacrophin A can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur in the presence of suitable nucleophiles and appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Uvarimacrophin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a model compound for studying polyoxygenated seco-cyclohexenes and their chemical properties.
Industry: While industrial applications are limited, this compound’s unique structure makes it a candidate for further exploration in various industrial processes.
Mechanism of Action
The mechanism of action of Uvarimacrophin A involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate biological processes, such as inhibiting the growth of certain bacteria by disrupting their cellular functions . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Uvamalols A-C: These compounds are also isolated from Uvaria macrophylla and share structural similarities with Uvarimacrophin A.
Other Polyoxygenated Seco-Cyclohexenes: Compounds with similar structural frameworks can be found in various plant species and exhibit comparable chemical properties.
Uniqueness: this compound is unique due to its specific configuration and the presence of multiple oxygenated functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
[3-hydroxy-1-[5-(1-hydroxytridecyl)oxolan-2-yl]-15-(2-methyl-5-oxo-2H-furan-4-yl)pentadecyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70O7/c1-4-5-6-7-8-9-14-17-20-23-26-35(42)36-27-28-37(46-36)38(45-32(3)40)30-34(41)25-22-19-16-13-11-10-12-15-18-21-24-33-29-31(2)44-39(33)43/h29,31,34-38,41-42H,4-28,30H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQIHOHGIGXPEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCCCCCCCCC2=CC(OC2=O)C)O)OC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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